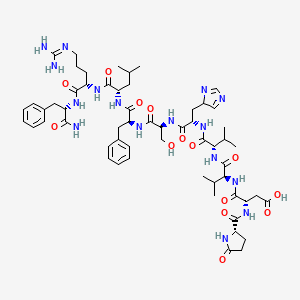

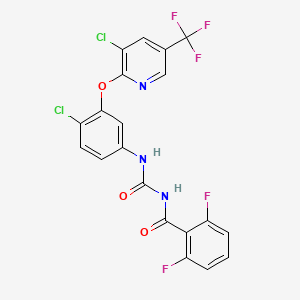

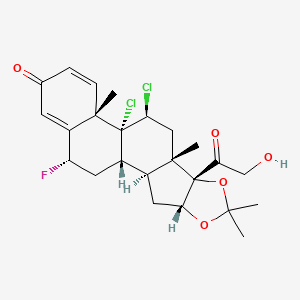

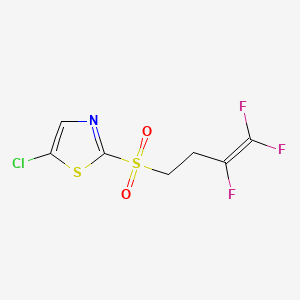

![molecular formula C34H45NO8 B1672935 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid CAS No. 712313-35-4](/img/structure/B1672935.png)

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid

描述

The cysteinyl leukotrienes (CysLTs) LTC4 and LTD4 are potent mediators of asthma and hypersensitivity. They induce bronchoconstriction, increase microvascular permeability, and are vasoconstrictors of coronary arteries. Their biological effects are transduced by a pair of G protein-coupled receptors, CysLT1 and CysLT2.1,2,3 HAMI3379 is a potent cysteinyl leukotriene 2 (CysLT2) receptor antagonist that inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines with IC50 values of 37.9 and >30,000 nM, respectively. In a CysLT2 receptor reporter cell line, HAMI3379 antagonizes LTD4- and LTC4-induced intracellular calcium mobilization with IC50 values of 3.8 and 4.4 nM, respectively, whereas it only weakly inhibits that for a CysLT1 receptor reporter cell line (IC50 = >10,000 nM). In isolated Langendorff-perfused guinea pig hearts, HAMI3379 reverses the LTC4-stimulated increase in perfusion pressure and decrease in contractility.

HAMI 3379 is a selective CysLT2 receptor antagonist. HAMI 3379 protects against acute brain injury after focal cerebral ischemia in rats. HAMI 3379 attenuates ischemia-like neuronal injury by inhibiting microglial activation. HAMI 3379 effectively blocked CysLT2R-mediated microglial activation, thereby indirectly attenuating ischemic neuronal injury. Therefore, CysLT2R antagonists may represent a new type of therapeutic agent in the treatment of ischemic stroke.

科学研究应用

1. Biological Metabolism

The study of benzoic acid derivatives, which includes compounds structurally similar to 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid, has revealed insights into biological metabolism. For instance, the metabolism of benzoic acid by bacteria involving cyclohexadiene carboxylic acids as intermediates has been researched. This enzymatic activity is crucial in cultures that convert benzoic acid to catechol rather than to protocatechuic acid (Reiner, 1971).

2. Luminescent Properties in Coordination Polymers

Research involving benzoic acid derivatives has also focused on their use in the construction of coordination polymers with luminescent properties. Such polymers have been shown to be effective in the detection of substances like picric acid through fluorescence quenching, indicating their potential in sensory applications (Zheng et al., 2021).

3. Use in Solar Cell Technology

Benzoic acid derivatives have been explored as materials in solar cell technology. For example, carboxylic acid-functionalized fullerene derivatives have been synthesized and investigated as interfacial layers in inverted polymer solar cells, showing improved efficiency and charge transfer capabilities (Choi et al., 2013).

4. Photophysical Properties in Lanthanide-Based Polymers

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, such as 3,5-dihydroxy benzoates, have been synthesized. These polymers exhibit interesting photophysical properties, making them potential candidates for applications in optical devices (Sivakumar et al., 2011).

5. Hybrid Frameworks in Metal-Organic Frameworks

Benzoic acid derivatives have been used in the synthesis of inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks exhibit unique structural features and properties like strong blue light emission under ultraviolet light (Yang et al., 2015).

6. Polymer-Rare Earth Complexes

Aryl carboxylic acid-functionalized polymers have been used to prepare polymer-rare earth complexes. These complexes demonstrate enhanced fluorescence emission, indicating their potential in materials science and photonics (Gao et al., 2012).

7. Anaerobic Decomposition in Methane Fermentation

The anaerobic decomposition of benzoic acid in methane fermentation has been studied, revealing important intermediates like cyclohexane carboxylic acid and suggesting pathways for the utilization of benzoic acid by methanogenic consortia (Keith et al., 1952).

属性

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWSEPIRZRGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439859 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid | |

CAS RN |

712313-35-4 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。